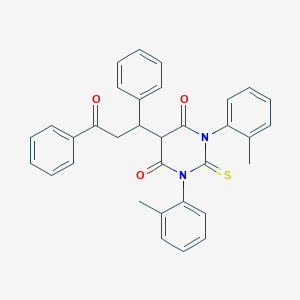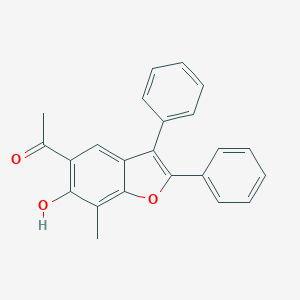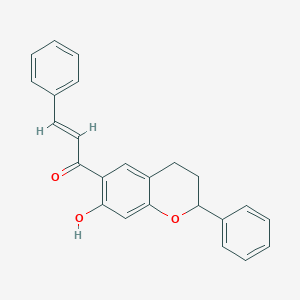
4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide, also known as CMTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMTM is a sulfonamide-based drug that has been found to exhibit anti-tumor and anti-inflammatory properties.
Applications De Recherche Scientifique
4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. In vitro and in vivo studies have shown that this compound exhibits anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These findings suggest that this compound may have potential as a novel therapeutic agent for cancer and inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer and inflammation. This compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. This compound has also been found to inhibit the phosphorylation of AKT, a protein that is involved in the regulation of cell growth and survival. These findings suggest that this compound may exert its anti-tumor and anti-inflammatory effects by interfering with key signaling pathways in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. These findings suggest that this compound may have potential as a therapeutic agent for cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide in lab experiments is its high purity and quality, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
For research on 4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide include further exploration of its mechanism of action, investigation of its potential as a combination therapy, and determination of its pharmacokinetics and toxicity.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-methoxyphenyl)-N-(3-thienylcarbonyl)benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-methoxybenzoyl chloride in the presence of potassium carbonate. The resulting compound is then reacted with 3-thienylcarbonyl chloride to form the final product, this compound. The synthesis method has been optimized to yield high purity and high-quality this compound.
Propriétés
Formule moléculaire |
C18H14ClNO4S2 |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C18H14ClNO4S2/c1-24-16-6-4-15(5-7-16)20(18(21)13-10-11-25-12-13)26(22,23)17-8-2-14(19)3-9-17/h2-12H,1H3 |
Clé InChI |
OZFZXWONYJPVTR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)

![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)


![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)


![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)

